molecular formula C20H21FN2O2 B2437964 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide CAS No. 2097912-41-7

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2437964
CAS No.: 2097912-41-7
M. Wt: 340.398
InChI Key: DUSFVFSPCWFTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a 2,3-dihydro-1-benzofuran moiety, a pyrrolidine ring, and a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, the benzofuran moiety might undergo electrophilic aromatic substitution, and the amide group could be involved in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and pyrrolidine rings might impact its solubility, stability, and reactivity .

Scientific Research Applications

Metabolism and Disposition

3-(2,3-Dihydro-1-Benzofuran-5-yl)-N-[(4-Fluorophenyl)methyl]pyrrolidine-1-Carboxamide, as part of compounds like SB-649868, is studied for its metabolism and disposition in the human body. SB-649868 is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study by Renzulli et al. (2011) on the disposition of SB-649868 in humans post-oral dosage revealed its elimination primarily via feces and to a lesser extent through urine. This research highlights the metabolism process of the compound, involving oxidation of the benzofuran ring and the creation of several metabolites (Renzulli et al., 2011).

Synthesis and Characterization

In the field of synthetic chemistry, this compound is used in the synthesis of various chemical structures. Lall et al. (2012) described the stereoselective synthesis of a key intermediate used in the preparation of PF-00951966, a fluoroquinolone antibiotic. This showcases the utility of the compound in synthesizing antibiotics effective against respiratory tract infections (Lall et al., 2012).

Polymer Development

The compound also finds applications in polymer science. Hsiao et al. (1999) synthesized a series of aromatic polyamides containing ether and bulky fluorenylidene groups, demonstrating the compound's utility in developing materials with high thermal stability and solubility in organic solvents (Hsiao et al., 1999).

Pharmacological Research

Further, in pharmacological research, Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This highlights the compound's role in the development of cancer treatments (Schroeder et al., 2009).

Luminescence Research

In the area of luminescence, Srivastava et al. (2017) explored compounds featuring the structure for their luminescent properties in solutions and solid states, underlining its potential in developing materials with unique optical characteristics (Srivastava et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-18-4-1-14(2-5-18)12-22-20(24)23-9-7-17(13-23)15-3-6-19-16(11-15)8-10-25-19/h1-6,11,17H,7-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSFVFSPCWFTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.